Fmoc-D-Gln(Trt)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

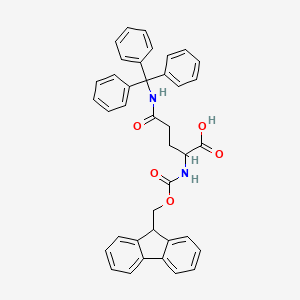

Fmoc-D-Gln(Trt)-OH is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trityl group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Gln(Trt)-OH typically involves the protection of amino acids using the Fmoc group. The process often starts with the corresponding amino acid, which is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) to form the Fmoc-protected amino acid . The trityl group is introduced through a reaction with trityl chloride (Trt-Cl) under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process and ensure consistency.

化学反应分析

Types of Reactions

Fmoc-D-Gln(Trt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in an organic solvent like dimethylformamide (DMF).

Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF.

Coupling Reagents: DIC and HOBt for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the Fmoc and trityl groups are removed to yield the final peptide product .

科学研究应用

Fmoc-D-Gln(Trt)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

作用机制

The mechanism of action of Fmoc-D-Gln(Trt)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation . The trityl group similarly protects other functional groups, ensuring the correct sequence and structure of the synthesized peptide .

相似化合物的比较

Similar Compounds

- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid .

- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid .

Uniqueness

Fmoc-D-Gln(Trt)-OH is unique due to the presence of both Fmoc and trityl protecting groups, which provide dual protection during peptide synthesis. This dual protection allows for more complex and precise peptide synthesis compared to compounds with only one protecting group .

生物活性

Fmoc-D-Gln(Trt)-OH, or N-Fmoc-N'-trityl-D-glutamine, is a synthetic amino acid derivative widely used in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) group, enhancing its stability and solubility. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C39H34N2O5

- Molecular Weight : 610.70 g/mol

- CAS Number : 200623-62-7

This compound plays a significant role in peptide synthesis, particularly in the formation of bioactive peptides. Its structure allows for effective coupling reactions during solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains without compromising the integrity of the resulting peptides. The presence of the Fmoc group facilitates easy deprotection under mild conditions, making it advantageous for synthesizing complex peptides.

Biological Activity

The biological activity of this compound can be attributed to its incorporation into various peptide sequences that exhibit specific biological functions. Here are some key findings regarding its activity:

-

Cell Penetrating Peptides (CPPs) :

- This compound has been utilized in the synthesis of CPPs, which are known for their ability to facilitate cellular uptake of larger biomolecules. Studies indicate that modifications in the amino acid sequence, including the incorporation of D-amino acids like this compound, can enhance proteolytic stability and endosomal escape of these peptides .

-

Peptide Ligands :

- The compound has been explored as a component in designing peptide ligands for therapeutic targets. For instance, D-peptides derived from this compound have shown promising binding affinities to proteins such as mouse double minute 2 homolog (MDM2) and amyloid beta (Aβ), indicating potential applications in cancer therapy and neurodegenerative diseases .

-

Synthesis of Bioactive Peptides :

- In research focused on synthesizing bioactive cyclodepsipeptides, this compound has been effectively used as a building block. Its incorporation into peptide sequences has led to the successful formation of compounds with significant biological activity, including antimicrobial and anticancer properties .

Case Study 1: Synthesis and Evaluation of D-Peptide Ligands

A study demonstrated the synthesis of D-peptide ligands using this compound as a critical building block. The resulting D-peptides exhibited similar binding affinities to their L-counterparts when tested against various protein targets. This finding underscores the utility of this compound in generating biologically active compounds that can mimic natural peptides while offering enhanced stability against enzymatic degradation .

Case Study 2: Enhancing Cellular Uptake

In another investigation, researchers modified cell-penetrating peptides with this compound to assess their ability to facilitate drug delivery into cells. The study found that peptides containing this D-amino acid demonstrated improved cellular uptake and reduced susceptibility to proteolytic degradation compared to traditional L-peptides . This characteristic is particularly beneficial for therapeutic applications requiring efficient intracellular delivery.

Data Table: Biological Activity Summary

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGICUODAOGOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。